LogP Shift Versus Non-Fluorinated 4-(Bromomethyl)benzoic Acid Influences Downstream Compound Lipophilicity
The introduction of a fluorine atom at the 3-position increases the computed octanol–water partition coefficient of the target compound relative to the non-fluorinated parent. The target compound 4-(bromomethyl)-3-fluorobenzoic acid has a measured LogP of 2.42 , whereas multiple independent sources report 4-(bromomethyl)benzoic acid with LogP values of 2.28–2.40 [1]. The positive LogP shift of approximately +0.02 to +0.14 log units, attributable to the electron-withdrawing and hydrophobic contribution of the aromatic fluorine, translates into measurably higher lipophilicity in any amide or ester conjugate derived from this acid, which directly impacts membrane permeability and metabolic stability of downstream drug candidates [2].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.42 (measured/calculated) |
| Comparator Or Baseline | 4-(Bromomethyl)benzoic acid: LogP = 2.28 (buildingblock.bocsci.com); LogP = 2.40 (chembase.cn); LogP = 2.28 (mip.chem960.com) |
| Quantified Difference | ΔLogP = +0.02 to +0.14 (target minus non-fluorinated comparator, depending on source) |
| Conditions | Computed/predicted LogP values from authoritative chemical databases (ChemSrc, ChemBase, MIP Chem960, BocSci) |
Why This Matters
In medicinal chemistry lead optimization, even small increases in LogP can significantly alter a molecule's ADME profile; procurement of the fluorinated building block enables tighter control over the lipophilicity of final compounds without introducing additional synthetic steps to install fluorine post hoc [2].
- [1] ChemBase. 4-(Bromomethyl)benzoic acid – CAS 6232-88-8. LogP: 2.4035661. https://www.chembase.cn/4-(bromomethyl)benzoic-acid.html; BocSci. 4-(Bromomethyl)benzoic acid – LogP: 2.27970. https://buildingblock.bocsci.com; MIP Chem960. LogP: 2.27970. https://mip.chem960.com View Source
- [2] Gillis, E.P., Eastman, K.J., Hill, M.D., Donnelly, D.J., & Meanwell, N.A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. DOI: 10.1021/acs.jmedchem.5b00258. (Class-level reference for fluorine impact on LogP and metabolic stability.) View Source
